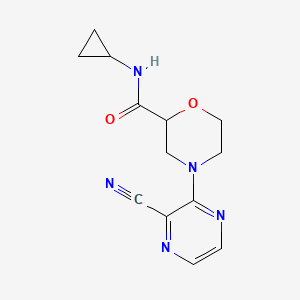![molecular formula C12H18N4O2S B12268987 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12268987.png)
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclopropanesulfonyle lié à un cycle pipérazine, lui-même relié à une partie méthylpyrimidine. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[4-(cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie de synthèse courante comprend la réaction de 4-méthylpyrimidine avec la pipérazine, suivie de l'introduction du groupe cyclopropanesulfonyle. Les conditions de réaction font souvent appel à des solvants tels que le dichlorométhane ou l'éthanol, et à des catalyseurs comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, employant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de réactifs de haute pureté et des mesures strictes de contrôle qualité sont essentielles pour atteindre les spécifications de produit souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont fréquentes, où le cycle pipérazine peut être modifié avec différents substituants.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les fonctions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 2-[4-(cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en formant un complexe stable, bloquant ainsi le site actif de l'enzyme. Les voies impliquées comprennent souvent des cascades de transduction du signal qui régulent les processus cellulaires.
Applications De Recherche Scientifique
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Phénylpipérazin-1-yl)pyrimidine-5-carboxamide : Connu pour son activité inhibitrice de l'acétylcholinestérase.
2-((4-Arylpiperazin-1-yl)méthyl)benzonitrile : Étudié comme inhibiteur du virus de l'hépatite C.
Unicité
2-[4-(Cyclopropanesulfonyl)pipérazin-1-yl]-4-méthylpyrimidine se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe cyclopropanesulfonyle, en particulier, est moins fréquent dans les composés similaires, offrant des propriétés stériques et électroniques uniques qui peuvent être avantageuses dans des applications spécifiques.
Propriétés
Formule moléculaire |
C12H18N4O2S |
|---|---|
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-methylpyrimidine |
InChI |
InChI=1S/C12H18N4O2S/c1-10-4-5-13-12(14-10)15-6-8-16(9-7-15)19(17,18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Clé InChI |
WYNIHHLEEAHDHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12268909.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12268911.png)
![N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12268915.png)
![4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268918.png)
![6-Chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B12268931.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12268932.png)

![1-Cyclobutyl-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B12268949.png)
![6-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B12268957.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12268960.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12268969.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12268977.png)
![N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268982.png)
![4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268984.png)
